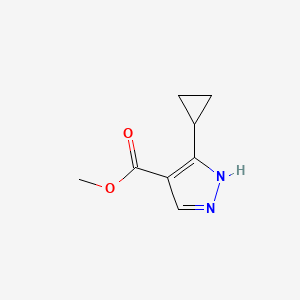

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-4-9-10-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRWNMMDWGFLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674851 | |

| Record name | Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-05-8 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate

Foreword: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of functional molecules. Its unique electronic properties and versatile substitution patterns have rendered it a "privileged scaffold" in medicinal chemistry and materials science. Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer properties.[1][2] The strategic incorporation of specific substituents, such as a cyclopropyl group and a methyl carboxylate, can profoundly influence the molecule's steric and electronic profile, enhancing its potential as a sophisticated building block for novel therapeutic agents.[3][4] The cyclopropyl moiety, in particular, is a valuable bioisostere for phenyl groups or gem-dimethyl groups, often improving metabolic stability and binding affinity.[4]

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate, a valuable intermediate for research and drug development. The methodologies described herein are grounded in established chemical principles, offering a self-validating system for achieving a high-purity final product.

Synthetic Strategy and Execution

The most reliable and classical approach to constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8] This pathway offers high yields and a straightforward reaction setup.

Retrosynthetic Analysis

Our retrosynthetic strategy begins by disconnecting the pyrazole ring at the N-N and C-N bonds formed during the final cyclization. This disconnection reveals two key synthons: a hydrazine and a β-ketoester bearing the required cyclopropyl and methyl ester functionalities. This leads us to our primary starting materials: hydrazine hydrate and methyl 3-cyclopropyl-3-oxopropanoate .

Caption: Retrosynthetic analysis of the target molecule.

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through a well-established mechanism.[7][8] Initially, the more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the β-ketoester, forming a hemiaminal intermediate that subsequently dehydrates to yield a hydrazone. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step results in the formation of the aromatic pyrazole ring. The acidic conditions often used in this synthesis catalyze the dehydration steps.[9]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-cyclopropyl-3-oxopropanoate (1 equivalent).

-

Solvent Addition: Add ethanol (approx. 5-10 mL per gram of ketoester) to dissolve the starting material.

-

Reagent Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution. A slight exotherm may be observed.

-

Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting ketoester spot indicates reaction completion.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add cold deionized water to the residue, which should induce the precipitation of the crude product as a solid.

-

Collect the solid by vacuum filtration, washing the filter cake with additional cold water.

-

-

Drying: Dry the crude product under vacuum or in a desiccator to a constant weight. The resulting solid is typically off-white to pale yellow.

Purification: Achieving Analytical Grade Purity

Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Recrystallization is often sufficient for this compound.

Protocol: Recrystallization

The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

-

Solvent Selection: Ethanol or an ethanol/water mixture is a good starting point.[10] Place a small amount of the crude product in a test tube and add the solvent dropwise while heating until it dissolves. Allow it to cool to see if crystals form.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required for complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

-

Drying: Dry the crystals thoroughly under vacuum. The result should be a white, crystalline solid.

Comprehensive Characterization and Structural Elucidation

Unequivocal structural confirmation and purity assessment are achieved through a combination of spectroscopic and analytical techniques.

Overall Characterization Workflow

Caption: Workflow from synthesis to final analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[11][12][13][14]

-

¹H NMR Spectroscopy: Provides information about the proton environment. The expected signals for Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate are:

-

A broad singlet for the pyrazole N-H proton.

-

A singlet for the C-H proton on the pyrazole ring.

-

A singlet integrating to three protons for the methyl ester (OCH₃) group.

-

A multiplet for the C-H proton of the cyclopropyl group attached to the pyrazole ring.

-

Two multiplets for the diastereotopic methylene (CH₂) protons of the cyclopropyl ring.

-

-

¹³C NMR Spectroscopy: Provides information about the carbon skeleton.

Table 1: Predicted NMR Spectroscopic Data

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Pyrazole N-H | 12.0 - 13.5 | Broad singlet, may exchange with D₂O |

| Pyrazole C₃-H | 7.5 - 8.0 | Singlet | |

| Methoxy -OCH₃ | 3.7 - 3.9 | Singlet, 3H | |

| Cyclopropyl C-H | 1.8 - 2.2 | Multiplet, 1H | |

| Cyclopropyl -CH₂- | 0.8 - 1.2 | Multiplet, 2H | |

| Cyclopropyl -CH₂- | 0.6 - 0.9 | Multiplet, 2H | |

| ¹³C NMR | Ester C=O | 160 - 165 | |

| Pyrazole C₅ | 145 - 150 | Carbon attached to cyclopropyl group | |

| Pyrazole C₃ | 135 - 140 | Carbon attached to proton | |

| Pyrazole C₄ | 105 - 110 | Carbon attached to carboxylate | |

| Methoxy -OCH₃ | 50 - 55 | ||

| Cyclopropyl C-H | 8 - 15 |

| | Cyclopropyl -CH₂- | 4 - 10 | Two signals possible |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[15][16][17][18]

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole N-H | Stretching | 3100 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ester C=O | Stretching | 1700 - 1725 (strong) |

| Pyrazole C=N/C=C | Ring Stretching | 1450 - 1600 |

| Ester C-O | Stretching | 1200 - 1300 (strong) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[19][20][21]

Table 3: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Notes |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 181.09 | Molecular Formula: C₉H₁₂N₂O₂ |

| [M+Na]⁺ | 203.07 | Sodium adduct |

| EI-MS | [M]⁺˙ | 180.08 | Molecular ion peak |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound with high accuracy.[22]

-

Method: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the pyrazole chromophore absorbs strongly (e.g., 220 nm or 254 nm).

-

Result: A pure sample should exhibit a single major peak, allowing for quantification of purity (e.g., >98%).

Applications and Significance in Drug Development

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate is not merely an academic curiosity; it is a highly valuable building block for the synthesis of more complex and biologically active molecules. The pyrazole core is a key feature in numerous approved drugs.[2] The presence of the cyclopropyl group can enhance metabolic stability and receptor binding, while the methyl ester provides a reactive handle for further chemical modification, such as amide bond formation, reduction to an alcohol, or hydrolysis to the corresponding carboxylic acid.

Research has shown that diaryl-pyrazole derivatives containing cyclopropyl groups can act as potent antagonists for targets like the cannabinoid 1 (CB1) receptor, with applications in treating metabolic disorders.[3] This highlights the potential of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate as a key intermediate in the development of next-generation therapeutics.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate. By following the established Knorr synthesis pathway and employing standard purification techniques, a high-purity product can be reliably obtained. The suite of analytical methods described—NMR, IR, MS, and HPLC—provides a complete and self-validating system for structural confirmation and purity assessment, ensuring the material is suitable for its intended downstream applications in research and development. The strategic value of this molecule as a versatile chemical intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

- Process for the preparation of pyrazoles. Google Patents.

-

A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available at: [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. National Institutes of Health (NIH). Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. Available at: [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. ResearchGate. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Semantic Scholar. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

- Method for purifying pyrazoles. Google Patents.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

-

Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Available at: [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epubl.ktu.edu [epubl.ktu.edu]

- 15. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | 1248463-84-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical research, renowned for its diverse biological activities.[1] The unique electronic and steric properties of the pyrazole ring, coupled with the ability to introduce a wide range of substituents, have led to the development of numerous successful drugs and agrochemicals. This guide focuses on a specific, yet underexplored derivative, Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate . The introduction of a cyclopropyl group at the 5-position is of particular interest as it can impart conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets. This document serves as a comprehensive technical resource, consolidating predicted physicochemical properties, outlining a robust synthetic strategy, and detailing analytical methodologies for the characterization of this promising molecule.

Predicted Physicochemical Properties

Structural and Molecular Data

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₈H₁₀N₂O₂ | Based on the chemical structure |

| Molecular Weight | 166.18 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid at room temperature | Analogs such as Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate are solids.[2] |

| Melting Point | Estimated to be in the range of 100-150 °C | Based on melting points of similar pyrazole carboxylates. For example, Methyl 1H-pyrazole-4-carboxylate has a melting point of 141 °C.[3] |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone) and low solubility in non-polar solvents (e.g., hexane) and water. | General solubility trends for pyrazole esters. |

| CAS Number | Not yet assigned. A regioisomer, Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, has the CAS number 1036733-11-5.[4] |

Synthesis and Purification

The synthesis of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate can be approached through established methods for pyrazole ring formation, primarily via a cyclocondensation reaction.

Proposed Synthetic Workflow

The most logical and field-proven approach to synthesize the target molecule is a multi-step process starting from readily available precursors.

Caption: Proposed synthetic workflow for Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate β-ketoester

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl cyclopropylcarboxylate (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, add dimethyl oxalate (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Dissolve the crude β-ketoester from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours.

-

Monitor the formation of the pyrazole ring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

The resulting crude product is Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.

Step 3: Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure product and concentrate the solvent to yield the final compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate must be confirmed through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.0 | br s | 1H | N-H of pyrazole |

| ~ 7.8 - 8.0 | s | 1H | C3-H of pyrazole |

| ~ 3.8 - 3.9 | s | 3H | O-CH₃ (ester) |

| ~ 1.5 - 1.7 | m | 1H | CH of cyclopropyl |

| ~ 0.9 - 1.2 | m | 4H | CH₂ of cyclopropyl |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 - 165 | C=O (ester) |

| ~ 145 - 150 | C5 of pyrazole |

| ~ 135 - 140 | C3 of pyrazole |

| ~ 110 - 115 | C4 of pyrazole |

| ~ 51 - 52 | O-CH₃ (ester) |

| ~ 8 - 12 | CH of cyclopropyl |

| ~ 6 - 10 | CH₂ of cyclopropyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3300 | Broad | N-H stretch |

| ~ 2950 - 3050 | Medium | C-H stretch (aromatic and cyclopropyl) |

| ~ 1700 - 1720 | Strong | C=O stretch (ester) |

| ~ 1500 - 1600 | Medium | C=N and C=C stretch (pyrazole ring) |

| ~ 1200 - 1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 166.07

-

Key Fragments:

-

m/z = 135 ([M - OCH₃]⁺)

-

m/z = 107 ([M - COOCH₃]⁺)

-

Analytical Workflow for Characterization

Caption: A comprehensive analytical workflow for the characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.

Stability and Storage

The stability of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate is a critical factor for its handling, storage, and application.

-

Hydrolytic Stability: As a methyl ester, the compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. It is advisable to store the compound in a dry state and to prepare solutions fresh.

-

Thermal Stability: Pyrazole rings are generally thermally stable. The compound is expected to be stable at ambient temperatures.

-

Recommended Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate is a molecule of significant interest for drug discovery and development. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed synthetic protocol, and a robust analytical workflow for its characterization. The insights and methodologies presented herein are intended to facilitate further research and unlock the full potential of this promising pyrazole derivative.

References

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

- Google Patents.

- Google Patents.

-

PubMed. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. [Link]

-

UB. 1-Cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. [Link]

-

KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Chemsrc. Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Methyl 1H-Pyrazole-4-carboxylate | 51105-90-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

An In-depth Technical Guide to Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. While a specific CAS number for the 1H-unsubstituted parent compound is not readily found in commercial databases, this guide will delve into its core characteristics, plausible synthetic routes, and potential applications, drawing insights from closely related, well-documented analogues.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in the design of therapeutic agents.[2] The incorporation of a cyclopropyl group can further enhance the pharmacological profile of a molecule by introducing conformational rigidity and improving metabolic stability. This unique combination of a pyrazole core and a cyclopropyl substituent in Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate makes it a valuable building block for the synthesis of novel bioactive compounds.[3]

Molecular Structure and Physicochemical Properties

While a dedicated CAS number for Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate is not prominently listed in chemical catalogs, its N-substituted derivatives, such as Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 1150164-48-9) and Methyl 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1072944-47-8), are well-documented.[4][5] Based on these analogues, we can infer the fundamental structure and predict the properties of the parent compound.

Molecular Structure:

The core of the molecule is a pyrazole ring, substituted at the 5-position with a cyclopropyl group and at the 4-position with a methyl carboxylate group. The N1 position of the pyrazole ring is unsubstituted, bearing a hydrogen atom.

Caption: Molecular structure of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate, extrapolated from its N-substituted analogues and general principles of organic chemistry.

| Property | Predicted Value |

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

| Melting Point | Estimated to be in the range of 100-150 °C |

Synthesis and Experimental Protocols

The synthesis of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate can be approached through established methods for pyrazole ring formation. A plausible and efficient synthetic strategy involves the condensation of a β-ketoester with hydrazine.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.

Step-by-Step Experimental Protocol:

-

Synthesis of the Hydrazone Intermediate:

-

To a solution of ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

-

-

Intramolecular Cyclization and Esterification:

-

Dissolve the crude hydrazone intermediate in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.

-

Applications in Drug Discovery and Development

The unique structural features of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate make it a highly attractive scaffold for the development of novel therapeutic agents. Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of the cyclopropyl moiety can further enhance the potency and pharmacokinetic properties of drug candidates.[3]

Potential Therapeutic Areas:

-

Oncology: Pyrazole derivatives have been successfully developed as kinase inhibitors for the treatment of various cancers.[6] The scaffold of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate can be further functionalized to target specific kinases involved in cancer progression.

-

Inflammatory Diseases: The anti-inflammatory potential of pyrazole-based compounds is well-established. This molecule can serve as a starting point for the synthesis of novel anti-inflammatory agents.

-

Infectious Diseases: The pyrazole nucleus is present in several antimicrobial and antiviral drugs. Further derivatization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate could lead to the discovery of new agents to combat infectious diseases.

Workflow for Drug Discovery Application:

Caption: Drug discovery workflow utilizing Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.

Conclusion

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate represents a promising, albeit not widely cataloged, chemical entity with significant potential in the realm of drug discovery. Its synthesis can be achieved through established chemical transformations, and its versatile scaffold allows for extensive chemical modification to explore a wide range of biological targets. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique properties of this cyclopropyl-substituted pyrazole in their quest for novel and effective therapeutic agents. Further research into the specific biological activities and optimization of its derivatives is warranted to fully unlock its therapeutic potential.

References

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. (2001). Journal of Medicinal Chemistry. [Link]

-

methyl 5-(1-acetylcyclopropyl)-1-methyl-1H-pyrazole-4-carboxylate. Chemsrc. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. (2024). eScholarship. [Link]

-

Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760. PubChem. [Link]

-

methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 15140326. PubChem. [Link]

-

New 1H-pyrazole-4-carboxamides with antiplatelet activity. (2009). Archiv der Pharmazie. [Link]

-

Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (2019). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

5-cyclopropyl-3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid. Chemsrc. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

-

1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchr.org [jchr.org]

- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. scbt.com [scbt.com]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this heterocyclic compound. Our approach integrates foundational principles with practical, field-tested insights to ensure both scientific rigor and experimental relevance.

Introduction: The Significance of Spectroscopic Analysis

Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Precise and unambiguous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular architecture, offering insights into the connectivity, chemical environment, and functional groups present. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just what is observed, but why it is observed.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can deduce the carbon-hydrogen framework of a molecule. For Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate, both ¹H and ¹³C NMR provide critical data points for structural verification.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | -NH (pyrazole) |

| ~7.9 | s | 1H | -CH (pyrazole) |

| ~3.8 | s | 3H | -OCH₃ (ester) |

| ~2.1 - 2.2 | m | 1H | -CH (cyclopropyl) |

| ~1.0 - 1.2 | m | 2H | -CH₂ (cyclopropyl) |

| ~0.8 - 1.0 | m | 2H | -CH₂ (cyclopropyl) |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate offers several key insights into its structure. The broad singlet observed at a significantly downfield shift (~12.5-13.5 ppm) is characteristic of the acidic proton of the N-H group in the pyrazole ring. Its broadness is a result of chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

The singlet at approximately 7.9 ppm corresponds to the lone proton on the pyrazole ring (C3-H). Its singlet nature indicates no adjacent proton neighbors. The sharp singlet at around 3.8 ppm is readily assigned to the three equivalent protons of the methyl ester group.

The signals for the cyclopropyl group are expected to appear in the upfield region of the spectrum. The methine proton (-CH) directly attached to the pyrazole ring is anticipated to be a multiplet around 2.1-2.2 ppm due to coupling with the adjacent methylene protons of the cyclopropyl ring. The two sets of non-equivalent methylene protons (-CH₂) of the cyclopropyl ring are expected to appear as complex multiplets between 0.8 and 1.2 ppm. This complexity arises from both geminal and vicinal coupling.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~164 | -C=O (ester) |

| ~145 | -C5 (pyrazole) |

| ~138 | -C3 (pyrazole) |

| ~108 | -C4 (pyrazole) |

| ~51 | -OCH₃ (ester) |

| ~8 | -CH₂ (cyclopropyl) |

| ~6 | -CH (cyclopropyl) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR data. The signal at approximately 164 ppm is characteristic of a carbonyl carbon in an ester functional group. The aromatic carbons of the pyrazole ring are expected to resonate in the region of 108-145 ppm. The carbon atom bearing the cyclopropyl group (C5) is expected at the downfield end of this range, while the carbon attached to the ester (C4) would be more upfield. The C3 carbon would appear at a characteristic shift for pyrazoles.

The methyl carbon of the ester group is predicted to have a chemical shift of around 51 ppm. The carbons of the cyclopropyl group will appear in the highly shielded (upfield) region of the spectrum, typically below 10 ppm, which is a hallmark of these strained ring systems.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles to ensure the observation of the exchangeable N-H proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or TMS.

-

Integrate the signals in the ¹H NMR spectrum.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Broad | N-H stretch (pyrazole) |

| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600 - 1450 | Medium | C=C and C=N stretches (pyrazole) |

| ~1250 - 1050 | Strong | C-O stretch (ester) |

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. A broad absorption band in the region of 3300-3100 cm⁻¹ is indicative of the N-H stretching vibration of the pyrazole ring. The broadness is due to hydrogen bonding. The C-H stretching vibrations of the cyclopropyl and methyl groups are expected to appear in the 3000-2850 cm⁻¹ region.

A very strong and sharp absorption band at approximately 1720 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the ester. The presence of aromatic C=C and C=N stretching vibrations from the pyrazole ring will give rise to medium intensity bands in the 1600-1450 cm⁻¹ region. Finally, a strong band in the 1250-1050 cm⁻¹ range corresponds to the C-O stretching vibration of the ester linkage.

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

An Attenuated Total Reflectance (ATR) accessory is often the most convenient method for solid or liquid samples.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

-

Predicted [M+H]⁺: 167.0815

Interpretation of the Mass Spectrum

In a high-resolution mass spectrum (HRMS), the most crucial piece of information is the molecular ion peak. For Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate, using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the expected base peak would be the protonated molecule [M+H]⁺ at an m/z of approximately 167. The exact mass measurement from HRMS can be used to confirm the elemental composition, which is a powerful tool for verifying the identity of the compound.

Fragmentation patterns can also provide structural information. Common fragmentation pathways could include the loss of the methoxy group (-OCH₃) from the ester, or cleavage of the cyclopropyl ring.

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the ionization technique.

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the predicted spectral data and adhering to rigorous experimental protocols, researchers can confidently identify and characterize this important heterocyclic compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

Due to the absence of a single, comprehensive public repository for the complete spectroscopic data of Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate, this guide has been constructed based on established principles of spectroscopic interpretation and data from closely related pyrazole analogs. The following references provide foundational knowledge and data for similar structures.

- General Principles of NMR Spectroscopy: For foundational concepts in NMR, including chemical shift, coupling constants, and 2D NMR techniques, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. This text is a standard in the field.

- IR Spectroscopy of Functional Groups: "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan provides excellent tables and explanations for characteristic IR absorption frequencies of common functional groups.

- Mass Spectrometry Principles and Applications: For a detailed understanding of ionization techniques and fragmentation patterns, "Mass Spectrometry: Principles and Applications" by de Hoffmann and Stroobant is a highly recommended resource.

-

Synthesis and Characterization of Pyrazole Derivatives: Numerous articles in journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Molecules describe the synthesis and provide spectral characterization for a wide array of pyrazole derivatives. A general search in these journals will yield many examples for comparison. For instance, the synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates provides relevant NMR data for substituted pyrazoles.[1]

-

Spectra of Related Compounds: The NIST Chemistry WebBook and other online databases can be valuable resources for the spectra of related compounds, such as ethyl 5-amino-1-methylpyrazole-4-carboxylate, which can aid in the interpretation of fragmentation patterns and key spectral features.[2]

Sources

Discovery and history of pyrazole carboxylate compounds

An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylate Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its designation as a "privileged scaffold" is well-earned, with the pyrazole core embedded in a multitude of FDA-approved drugs demonstrating a vast spectrum of biological activities.[1][2][3][4] The introduction of a carboxylate group or its derivatives, such as carboxamides, onto this scaffold profoundly influences its physicochemical properties and biological interactions, often serving as a critical anchor for binding to therapeutic targets. This technical guide provides a comprehensive exploration of the pyrazole carboxylate core, from its historical discovery to the evolution of its synthesis and its indelible impact on drug development. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and examine case studies of its successful application in medicine, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Genesis of a Scaffold - A Historical Perspective

The story of pyrazoles begins not with the parent heterocycle, but with a derivative that would become one of the world's first blockbuster synthetic drugs. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly produced a pyrazolone compound through the condensation of ethyl acetoacetate with phenylhydrazine.[5][6][7] This discovery led to the development of Antipyrine, a potent analgesic and antipyretic drug that dominated the pharmaceutical market.[6] This seminal event, now known as the Knorr Pyrazole Synthesis , established the foundational reaction for accessing this heterocyclic system: the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][8][9][10]

The parent pyrazole itself was first synthesized six years later, in 1889, by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5][7] These pioneering efforts unlocked a new realm of chemical space, and chemists soon began to explore the functionalization of the pyrazole ring, recognizing its aromatic stability and versatile reactivity.[5] The introduction of the carboxylic acid moiety was a logical next step, providing a handle for further derivatization and a functional group capable of mimicking endogenous ligands and participating in crucial hydrogen bonding interactions within biological targets.

| Key Historical Milestone | Researcher(s) | Year | Significance |

| Synthesis of Pyrazolone (Antipyrine) | Ludwig Knorr | 1883 | Discovery of the first major pyrazole-based drug and the foundational Knorr pyrazole synthesis.[5][6][7] |

| First Synthesis of Pyrazole | Eduard Buchner | 1889 | Isolation and characterization of the parent pyrazole heterocycle.[5][7] |

| First Natural Pyrazole Isolated | N/A | 1959 | 1-pyrazolyl-alanine was identified from watermelon seeds, confirming the scaffold's presence in nature.[11] |

Chapter 2: The Synthetic Arsenal - Constructing the Pyrazole Carboxylate Core

The synthesis of pyrazole carboxylates has evolved significantly from the initial classical methods. Modern strategies offer greater control over regioselectivity, improved yields, and access to a wider diversity of molecular structures. The choice of synthetic route is dictated by the desired substitution pattern and the position of the carboxylate group on the pyrazole ring.

The Knorr Synthesis and its Variants: The Workhorse Reaction

The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine remains the most direct and widely utilized method for forming the pyrazole core.[3][10] To introduce a carboxylate group, a β-ketoester is commonly employed as the dicarbonyl component.

-

Causality: The reaction mechanism hinges on the initial nucleophilic attack of the hydrazine on one of the carbonyl groups (typically the more electrophilic ketone) to form a hydrazone intermediate. This is followed by an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl (the ester), and subsequent dehydration to yield the aromatic pyrazolone. The regioselectivity (i.e., the final position of the substituents) is determined by which hydrazine nitrogen attacks which carbonyl first, a process that can be influenced by the steric and electronic nature of the substituents and the reaction conditions (e.g., pH).

Caption: Mechanism of the Knorr Pyrazole Synthesis.

[3+2] Dipolar Cycloaddition: A Modern Approach

A powerful and elegant method for constructing the five-membered ring is the 1,3-dipolar cycloaddition.[3] This reaction involves a 1,3-dipole (like a diazo compound) reacting with a dipolarophile (like an alkyne or alkene).

-

For Pyrazole-5-carboxylates: A common strategy is the reaction of ethyl diazoacetate with an α,β-unsaturated carbonyl compound.[12][13] This method provides excellent regioselectivity and good yields.

-

Causality: The reaction proceeds via a concerted mechanism where the three atoms of the dipole and two atoms of the dipolarophile come together to form the five-membered ring in a single step. The regiochemistry is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants.

Vilsmeier-Haack and Related Formylations

The Vilsmeier-Haack reaction is particularly useful for synthesizing pyrazole-4-carboxaldehydes, which can then be easily oxidized to the corresponding carboxylic acids. The reaction typically involves treating a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF).[14][15]

-

Causality: The Vilsmeier reagent acts as a formylating agent. The reaction proceeds through the formation of a chloroiminium ion, which is the active electrophile. This electrophile attacks the electron-rich carbon of the hydrazone, leading to cyclization and the formation of the pyrazole-4-carboxaldehyde.[14] This method is advantageous for its high yields and the versatility of the resulting aldehyde product.

Summary of Key Synthetic Routes

| Method | Primary Reactants | Target Product | Key Advantages |

| Knorr Synthesis | β-Ketoester + Hydrazine | Pyrazole-3- or 5-carboxylates | Readily available starting materials, robust and scalable.[8][10] |

| [3+2] Cycloaddition | Diazoacetate + Alkyne/Alkene | Pyrazole-3- or 5-carboxylates | High regioselectivity, mild reaction conditions.[3][12] |

| Vilsmeier-Haack | Hydrazone + Vilsmeier Reagent | Pyrazole-4-carboxylic acids (via aldehyde) | High yields, versatile aldehyde intermediate.[14][15] |

| Multi-component | Aldehyde + Hydrazine + β-Ketoester | Pyrazole-4-carboxylates | High efficiency, atom economy, green process.[15] |

Chapter 3: From Bench to Bedside - The Impact on Drug Development

The pyrazole carboxylate scaffold is a privileged structure in drug discovery due to its metabolic stability and its ability to form key interactions with biological targets.[2][3][4] The carboxylate group, or its bioisosteric carboxamide equivalent, often acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule in the active site of an enzyme or receptor.

Caption: Workflow for Pyrazole Carboxylate Drug Discovery.

Case Study 1: Pyrazole Carboxamides as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[3] The pyrazole ring is an excellent scaffold for designing potent and selective protein kinase inhibitors.

-

Ruxolitinib & Baricitinib (JAK Inhibitors): These FDA-approved drugs contain a pyrazolecarboxamide core. They function by inhibiting Janus kinases (JAKs), which are critical for signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases.[2][3] The carboxamide moiety forms essential hydrogen bonds within the ATP-binding pocket of the JAK enzymes.

-

Axitinib (VEGFR Inhibitor): This anticancer agent is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). While its core is an indazole (a fused pyrazole system), the principles of targeting the kinase hinge region are similar, showcasing the versatility of the broader pyrazole family.[2]

Case Study 2: Pyrazole Carboxamides in Agrochemicals

The utility of this scaffold extends beyond pharmaceuticals into crop protection. A significant number of modern fungicides are succinate dehydrogenase inhibitors (SDHIs), and many of these contain a pyrazole-4-carboxamide core.[16][17]

-

Fluxapyroxad & Bixafen: These are leading fungicides used to protect a wide range of crops.[16] The pyrazole-4-carboxamide structure is essential for binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme complex, disrupting the fungal respiratory chain. The development of these compounds relies heavily on bioisosteric replacement and scaffold-hopping strategies to optimize potency and spectrum of activity.[17]

Notable Drugs & Clinical Candidates

| Compound Name | Core Structure | Therapeutic Target | Indication |

| Celecoxib | Diaryl Pyrazole | COX-2 | Anti-inflammatory, Analgesic[1][4] |

| Sildenafil | Pyrazolopyrimidinone | PDE5 | Erectile Dysfunction, Pulmonary Hypertension[1][2] |

| Ruxolitinib | Pyrazole Carboxamide | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera[2][3] |

| Apixaban | Pyrazole Carboxamide | Factor Xa | Anticoagulant[1][4] |

| Fluxapyroxad | Pyrazole-4-Carboxamide | SDHI | Agrochemical Fungicide[16] |

Chapter 4: In the Laboratory - Key Experimental Protocols

Adherence to well-defined, reproducible protocols is paramount for scientific integrity. The following section provides detailed, step-by-step methodologies for the synthesis of key pyrazole carboxylate intermediates.

Protocol 4.1: Knorr Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol describes a classic cyclocondensation reaction, a foundational technique for any chemist working with this scaffold.

-

Objective: To synthesize a substituted pyrazole-3-carboxylate via the reaction of a β-dicarbonyl compound with phenylhydrazine.

-

Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product identity and purity are confirmed by NMR spectroscopy and melting point analysis.

-

Materials:

-

Diethyl 2-acetyl-3-oxobutanedioate (1 equivalent)

-

Phenylhydrazine (1 equivalent)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (solvent)

-

Ethyl acetate, Hexane (for TLC)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

NMR Spectrometer, Melting point apparatus

-

-

Procedure:

-

To a 100 mL round-bottom flask, add diethyl 2-acetyl-3-oxobutanedioate (1.0 eq) and ethanol (30 mL).

-

Begin stirring the solution and add phenylhydrazine (1.0 eq) dropwise at room temperature.

-

Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 2 hours.

-

Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexane) until the starting materials are consumed.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote crystallization.

-

If precipitation is slow, add a small amount of cold water to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel, washing the crystals with a small amount of cold ethanol.

-

Dry the product under vacuum to yield ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate as a crystalline solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and melting point to confirm its structure and purity.

-

-

Safety: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a fume hood. Acetic acid is corrosive.

Protocol 4.2: Vilsmeier-Haack Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This protocol details the synthesis of a key pyrazole-4-carbaldehyde intermediate, which can be readily oxidized to the corresponding carboxylic acid.

-

Objective: To synthesize a pyrazole-4-carbaldehyde from a hydrazone using the Vilsmeier-Haack reagent.[14]

-

Self-Validation: The reaction is monitored by TLC. The product is validated by spectroscopic methods (NMR, IR) to confirm the presence of the aldehyde group and the pyrazole ring.

-

Materials:

-

Acetaldehyde phenylhydrazone (1 equivalent)

-

N,N-Dimethylformamide (DMF, solvent and reagent)

-

Phosphorus oxychloride (POCl₃, 3 equivalents)

-

Crushed ice

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane (DCM, for extraction)

-

-

Equipment:

-

Three-neck round-bottom flask with dropping funnel and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

-

Procedure:

-

In a three-neck flask under a nitrogen atmosphere, place dry DMF and cool the flask in an ice bath to 0°C.

-

Add POCl₃ (3.0 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10°C. The formation of the solid Vilsmeier reagent will be observed.

-

Stir the mixture at 0°C for an additional 30 minutes.

-

Add a solution of acetaldehyde phenylhydrazone (1.0 eq) in dry DMF dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for 4 hours.[14]

-

Cool the reaction mixture back to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.

-

Carefully neutralize the mixture with a cold aqueous sodium hydroxide solution to a pH of 7-8.

-

A precipitate will form. Collect the crude product by vacuum filtration or extract the aqueous phase with dichloromethane (3 x 50 mL).

-

If extracting, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain 1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

-

Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care in a fume hood.

Conclusion and Future Outlook

From the serendipitous discovery of pyrazolones over a century ago to their current status as a linchpin in modern drug discovery and agrochemicals, the journey of pyrazole carboxylate compounds has been remarkable. The synthetic versatility of the pyrazole core, combined with the crucial role of the carboxylate/carboxamide functional group in molecular recognition, ensures its continued relevance. Future research will likely focus on developing more sustainable and efficient synthetic methods, such as flow chemistry and novel catalytic systems, to access these scaffolds. Furthermore, the exploration of new pyrazole-based chemical space will undoubtedly lead to the discovery of novel therapeutic agents targeting a new generation of biological targets, solidifying the legacy of this "privileged" heterocycle for years to come.

References

-

Fustero, S., Román, R., Sanz-Cervera, J. F., & Simón, A. (2009). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 14(12), 5275-5303. Available from: [Link]

-

El-Faham, A., & El-Sayed, N. N. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(18), 4187. Available from: [Link]

-

Jain, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-186. Available from: [Link]

-

Vasilev, A. A., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(34), 6212-6221. Available from: [Link]

-

Hussain, M., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1017. Available from: [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available from: [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Al-Mawsawi, L. Q. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link]

-

Shiri, L., & Saeedi, M. (2011). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. E-Journal of Chemistry, 8(1), 103-107. Available from: [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Ovid Universal Content Interface. Available from: [Link]

-

McDonald, E., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. Available from: [Link]

-

Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: [Link]

-

Yilmaz, I., & Bildirici, I. (2018). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 15(4), 267-285. Available from: [Link]

-

Mengeş, N., & Bildirici, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1115-1130. Available from: [Link]

-

Nikpassand, M., & Fekri, R. (2013). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Available from: [Link]

-

Liu, Y., et al. (2023). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Applied Chemistry, 40(2), 261-267. Available from: [Link]

-

Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Heterocyclic Chemistry in the 21st Century: A Problem-Solving Approach. Available from: [Link]

-

Bildirici, İ., & Akçamur, Y. (2008). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ChemInform, 39(32). Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of ethyl diazoacetate and α-methylene carbonyl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

El-Sayed, N. N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6504. Available from: [Link]

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents.

-

Kim, J., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research, 83(7), 1600-1612. Available from: [Link]

-

ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

-

Girish, Y. R., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(8), 13757-13788. Available from: [Link]

-

Logic Thinker AI. (2025). The Role of Pyrazole Carboxamidines in Modern Chemical Synthesis. Perspectives & Insights. Available from: [Link]

-

Koca, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137356. Available from: [Link]

-

Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

- EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides. (2016). Google Patents.

-

Wang, Y., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

El-Sayed, N. N., & El-Faham, A. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2021(5), 1-32. Available from: [Link]

-

Strašek, N., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Retrieved from [Link]

-

Singh, R. P., & Kumar, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 12(4), 1-20. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. sid.ir [sid.ir]

- 16. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

Tautomerism in Substituted Pyrazole Esters: A Technical Guide for Drug Development Professionals

Abstract

Pyrazole scaffolds are a cornerstone in medicinal chemistry, integral to a multitude of approved therapeutics.[1] Their efficacy, however, is profoundly influenced by a subtle yet critical phenomenon: annular prototropic tautomerism. This guide provides an in-depth exploration of tautomerism in substituted pyrazole esters, offering a synthesis of theoretical principles and practical, field-proven methodologies for its characterization and control. We will delve into the causal factors governing tautomeric equilibrium, detail robust analytical workflows, and discuss the implications for rational drug design, equipping researchers with the knowledge to harness this phenomenon for the development of safer and more effective pharmaceuticals.

Introduction: The Tautomeric Challenge in Pyrazole-Based Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] However, for asymmetrically substituted pyrazoles, the position of the N-H proton is not fixed, leading to the existence of two or more rapidly interconverting annular tautomers.[3] This dynamic equilibrium can have significant consequences for a drug candidate's biological activity, as each tautomer presents a distinct three-dimensional shape and pattern of hydrogen bond donors and acceptors to a biological target. Furthermore, properties such as pKa, lipophilicity, and metabolic stability can differ between tautomers, impacting the overall pharmacokinetic and pharmacodynamic profile of a compound. For substituted pyrazole esters, the interplay between the ester functionality and other substituents on the ring creates a complex tautomeric landscape that must be carefully navigated during the drug development process.[4][5]

Theoretical Underpinnings of Pyrazole Tautomerism